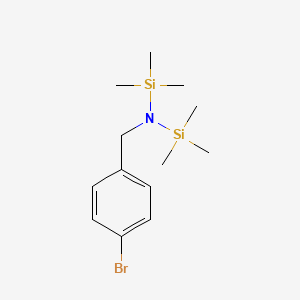

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Bromobenzyl)trimethylsilane” is a chemical compound with the molecular formula BrC6H4CH2OSi(CH3)3 . It is used as a precursor for preparing a polymer-bound fluoride labile benzhydryl linker . It has been used as a starting reagent during the synthesis of various compounds .

Synthesis Analysis

“(4-Bromobenzyl)trimethylsilane” has been used as a starting reagent in the synthesis of various compounds such as 2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol, (E)-1-(4-bromophenyl)-4-phenylbut-3-en-2-ol, and 1-(4-bromophenyl)-2-phenylpropan-2-ol .Molecular Structure Analysis

The molecular structure of “(4-Bromobenzyl)trimethylsilane” consists of a bromobenzyl group attached to a trimethylsilane group . The exact structure would require more specific information or computational analysis.Physical And Chemical Properties Analysis

“(4-Bromobenzyl)trimethylsilane” is a liquid at room temperature . It has a molecular weight of 243.22 g/mol . The compound has a boiling point of 96 °C at 5 mmHg and a melting point of 26-29 °C .Aplicaciones Científicas De Investigación

Synthesis and Property Investigation

Synthesis for Film Preparation : N-[bis(trimethylsilyl)aminoboryl]-(trimethyl)-N-(trimethylsilyl)silanamine has been studied as a precursor for the preparation of SiBxCyNz films. Its properties, including sensitivity to UV radiation and thermal stability, have been characterized for potential application in chemical vapor deposition processes (Sysoev et al., 2014).

Migration of Trimethylsilyl Group : Research on the reaction of sodium bis(trimethylsilyl)amide with bromobenzene has shown the migration of the trimethylsilyl group, leading to the formation of N,N-bis-(trimethylsilyl)aniline and its rearrangement product (Lis et al., 2013).

Probing Basicity

- Basicity Testing Using Azastilbene Probe : A study utilized N-bromobenzyl substituted (E)-4′-hydroxy-4-stilbazolium bromide (NBSB) as a probe molecule for testing the basicity of nitrogen organic compounds grafted on mesoporous cellular foam silica. This research has implications for understanding the interactions of similar nitrogen compounds with surfaces (Stawicka et al., 2019).

Reactivity and Structure Studies

Studying Silicon-Carbon Double Bond Reactivity : Investigations into the reactivity of silicon-carbon double bonds have included studies of substituted 1,1-dimethylsilenes, which are relevant for understanding the behavior of compounds with trimethylsilyl groups (Leigh et al., 1999).

Structural Analysis of Silyl Carbamates : Trimethylsilyl N-(4-bromophenyl)carbamate and other silyl carbamates have been studied for their molecular structure, highlighting the planar arrangement of atoms around the carbamate moiety and quasi-pentacoordination of the Si atom (Böcskei et al., 1996).

Application in Organic Synthesis

- Synthesis of Trimethyl(2-phenoxyethyl)silanes : A method for synthesizing trimethyl(2-phenoxyethyl)silanes directly from aromatic fluorides has been developed, showcasing the versatility of compounds with trimethylsilyl groups in organic synthesis (Grecian et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

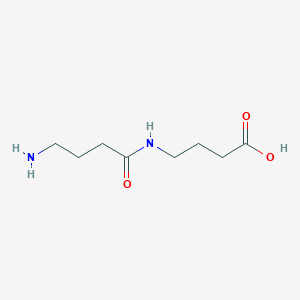

1-(4-bromophenyl)-N,N-bis(trimethylsilyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNSi2/c1-16(2,3)15(17(4,5)6)11-12-7-9-13(14)10-8-12/h7-10H,11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYGLTUIDZRFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(CC1=CC=C(C=C1)Br)[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNSi2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638517.png)

![N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide](/img/structure/B2638523.png)

![6-methyl-3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B2638525.png)

![1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2638529.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2638535.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2638536.png)